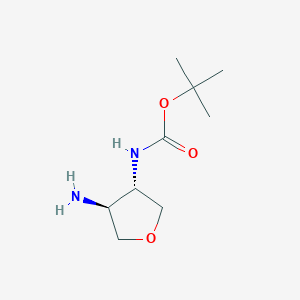

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Description

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chiral carbamate derivative featuring a tetrahydrofuran (THF) ring with amino and tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol. The compound is characterized by its (3S,4S) stereochemistry, which critically influences its reactivity, biological activity, and interactions in synthetic pathways. It is widely utilized as a building block in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and other bioactive molecules requiring stereochemical precision .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDCYLRWDJCCH-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164387 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335276-55-6 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335276-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminotetrahydrofuran derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the aminotetrahydrofuran under basic conditions to form the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its carbamate group can mimic natural substrates, allowing researchers to investigate enzyme mechanisms and inhibition .

Medicine

Its structural features make it a candidate for the development of new pharmaceuticals targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate become evident when compared to its analogs. Below is a detailed analysis:

Stereoisomers

- Impact of Stereochemistry : The (3S,4S) configuration is often preferred in drug synthesis due to its compatibility with enzyme active sites. In contrast, the (3R,4S) and (3S,4R) isomers may exhibit reduced bioactivity or metabolic stability .

Structural Analogs

- Ring Size Effects : The THF ring in the target compound offers optimal ring strain for reactivity in cyclization reactions, whereas pyran derivatives (6-membered) are less strained but may require harsher reaction conditions .

- Substituent Effects : Methoxy or chloro groups (e.g., in BD01157795) modify electronic properties, affecting reaction rates in cross-coupling or alkylation steps .

Biological Activity

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 202.25 g/mol. It is categorized under carbamates and has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound is primarily linked to its role as a potential inhibitor of key enzymes involved in neurodegenerative processes. Specifically, it has been investigated for its effects on:

- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function.

- β-secretase : This enzyme is implicated in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. Inhibition of β-secretase could potentially reduce amyloid plaque formation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant protective effects on neuronal cells exposed to amyloid-beta (Aβ) peptides. For instance, it was shown to improve cell viability in astrocytes treated with Aβ 1-42, suggesting a neuroprotective effect against oxidative stress and inflammation induced by these peptides .

Case Studies and Research Findings

- Cell Viability Assays : In experiments where astrocytes were treated with Aβ 1-42, the presence of this compound resulted in an increase in cell viability from 43.78% (in Aβ-treated cells) to 62.98% when co-treated with the compound . This indicates its potential as a therapeutic agent in mitigating neurotoxicity.

- Inhibition Studies : The compound has been tested for its inhibitory effects on AChE and β-secretase. Preliminary results suggest that it can significantly inhibit these enzymes, although further quantitative analysis is needed to establish IC50 values and compare efficacy with established drugs like galantamine .

Comparative Analysis

The following table summarizes the biological activity findings related to this compound compared to other compounds:

| Compound Name | AChE Inhibition IC50 (nM) | β-secretase Inhibition IC50 (nM) | Cell Viability (% at 100 µM) |

|---|---|---|---|

| This compound | TBD | TBD | 62.98 |

| Galantamine | 10 | TBD | TBD |

| M4 Compound | 15.4 | 85% inhibition at 100 µM | TBD |

TBD indicates that data is yet to be determined or published.

Q & A

Q. What are the most reliable synthetic routes for tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves stereoselective amination and carbamate protection. Key steps include:

- Chiral pool synthesis : Starting from enantiopure tetrahydrofuran derivatives, amination is achieved via reductive amination or enzymatic resolution to preserve (3S,4S) stereochemistry .

- Protection strategies : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in THF or DCM .

- Optimization : Reaction yields improve with temperature control (0–25°C) and catalytic DMAP. Continuous flow reactors enhance scalability while minimizing racemization .

Q. How is the stereochemical purity of this compound validated?

A multi-technique approach is essential:

- NMR spectroscopy : H-NMR coupling constants () confirm cis-diaxial or trans-diequatorial configurations. NOESY correlations verify spatial proximity of H3 and H4 .

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:IPA eluents resolves enantiomeric impurities (<1% detection limit) .

- Polarimetry : Specific rotation ([α]) comparisons with literature values (e.g., [α] = +23° in MeOH) validate enantiopurity .

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Silica gel with EtOAc:hexane (3:7) separates carbamate derivatives from byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .

- Safety note : Avoid prolonged exposure to light and oxygen; store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (3S,4S) configuration enhances binding to biological targets:

- Enzyme inhibition : Molecular docking shows stronger hydrogen bonding with protease active sites (e.g., HIV-1 protease) compared to (3R,4R) isomers .

- Pharmacokinetics : The cis-configuration improves metabolic stability (t₁/₂ = 4.2 h in human liver microsomes vs. 1.8 h for trans) due to reduced CYP3A4 oxidation .

Q. How can crystallographic data resolve discrepancies in NMR-derived structural models?

- SHELX refinement : Single-crystal X-ray diffraction (Cu-Kα radiation) provides unambiguous stereochemical assignment. SHELXL refines anisotropic displacement parameters to <0.01 Ų .

- Case study : A 2024 study resolved conflicting H-NMR data (δ 4.2 ppm vs. 4.5 ppm for H3) by confirming a chair-like tetrahydrofuran ring via X-ray .

Q. What strategies address conflicting reactivity data in carbamate deprotection?

- Controlled hydrolysis : TFA in DCM (1:4 v/v, 0°C) selectively removes Boc without cleaving the tetrahydrofuran ring. Competing pathways (acidolysis vs. nucleophilic attack) are monitored via LC-MS .

- Contradiction analysis : Discrepancies in deprotection rates (e.g., 30 min vs. 2 h) arise from trace water content. Karl Fischer titration ensures anhydrous conditions (<50 ppm H₂O) .

Comparative Analysis of Structurally Similar Compounds

| Compound Name | Key Structural Differences | Biological Activity | Ref |

|---|---|---|---|

| tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-4-yl)carbamate | Pyran vs. furan ring; axial NH₂ | Lower protease inhibition (IC₅₀ = 12 μM vs. 8 μM) | |

| tert-Butyl (trans-4-aminotetrahydro-pyran) | Lacks carbamate group | No enzymatic inhibition; used as building block | |

| tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate | Chlorohexanone moiety | Enhanced cytotoxicity (HeLa cells, IC₅₀ = 0.5 μM) |

Methodological Recommendations

- Data contradiction : Cross-validate NMR/X-ray results with DFT calculations (e.g., Gaussian 16 B3LYP/6-31G*) to resolve stereochemical ambiguities .

- Stability testing : Accelerated degradation studies (40°C/75% RH) predict shelf-life; LC-MS identifies major degradation products (e.g., hydrolyzed carbamic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.